2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
Overview
Description
2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a chemical compound that features a pyrimidine ring attached to a piperazine moiety, which is further linked to a chlorinated propanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(pyrimidin-2-yl)piperazine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The propanone moiety can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of azides or nitriles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Scientific Research Applications
2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its interactions with various biological targets.
Chemical Biology: Utilized in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and piperazine moieties are known to interact with nucleic acids and proteins, potentially inhibiting their function or altering their activity. This compound may also act as a ligand for certain receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone with similar structural features.
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
Uniqueness
2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is unique due to its specific combination of a chlorinated propanone with a pyrimidine-piperazine structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and chemical probes .
Properties
IUPAC Name |
2-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c1-9(12)10(17)15-5-7-16(8-6-15)11-13-3-2-4-14-11/h2-4,9H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEMJAWJIRQBSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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